6,7-Difluoroquinoxaline-2,3-dione
Beschreibung
6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .
Eigenschaften
Molekularformel |
C8H2F2N2O2 |
|---|---|
Molekulargewicht |
196.11 g/mol |
IUPAC-Name |
6,7-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI-Schlüssel |
LBDQVXXIMWOVNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Scheme:
$$
\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}
$$
Key Steps and Conditions:
Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.
Optimization Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | None (thermal activation) | |
| Purification | Recrystallization from ethanol/water | |
| Scalability | Demonstrated at multi-gram scale |
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.
Protocol:
Advantages:
- Efficiency : 30-minute reaction vs. 16-hour conventional heating.
- Energy Savings : Reduced thermal decomposition risk.
Acid-Catalyzed Cyclization
Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.
Application to this compound:
- Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.
- Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.
- Outcome : Improved purity and reduced side products.
Green Chemistry Approaches
Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.
Example:
- Solvent : Water or ethanol/water mixtures.
- Catalyst : Recyclable acidic resins or ionic liquids.
- Yield : Comparable to classical methods (90–95%).
Alternative Dicarbonyl Precursors
While diethyl oxalate is standard, other dicarbonyl reagents have been tested:
Glyoxylic Acid Derivatives:
Oxalyl Chloride:
- Reagent : Oxalyl chloride (COCl)₂.
- Conditions : Dichloromethane, 0°C to RT.
- Challenge : Requires strict moisture control.
Purification and Characterization
Isolation Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.
Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinoxaline-2,3-dione Derivatives
Structural and Electronic Differences
The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:
Pharmacological and Functional Insights
- Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .
- Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .
- Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
